molecular formula C8H5ClN2O2 B14447204 (3-Chloro-2-nitrophenyl)acetonitrile CAS No. 77158-79-3

(3-Chloro-2-nitrophenyl)acetonitrile

Cat. No.: B14447204
CAS No.: 77158-79-3
M. Wt: 196.59 g/mol
InChI Key: WYXXEPGTXNKNTF-UHFFFAOYSA-N
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Description

2-(3-chloro-2-nitrophenyl)acetonitrile is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-2-nitrophenyl)acetonitrile typically involves the nitration of 3-chlorobenzyl cyanide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of 2-(3-chloro-2-nitrophenyl)acetonitrile may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-2-nitrophenyl)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Typical reducing agents are hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenylacetonitriles.

    Reduction: The major product is 2-(3-chloro-2-aminophenyl)acetonitrile.

    Oxidation: Products can include carboxylic acids or other oxidized phenyl derivatives.

Scientific Research Applications

2-(3-chloro-2-nitrophenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chloro-2-nitrophenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate biological pathways and enzyme activities, making the compound useful in various biochemical applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-nitrophenyl)acetonitrile
  • 2-(3-bromo-2-nitrophenyl)acetonitrile
  • 2-(3-chloro-4-nitrophenyl)acetonitrile

Uniqueness

2-(3-chloro-2-nitrophenyl)acetonitrile is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional specificity can result in distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

77158-79-3

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-(3-chloro-2-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H5ClN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2

InChI Key

WYXXEPGTXNKNTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CC#N

Origin of Product

United States

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